3-Acetyltetramic acid chemical structure and properties
3-Acetyltetramic acid chemical structure and properties
An In-depth Technical Guide to 3-Acetyltetramic Acid: Structure, Properties, and Applications
Introduction
3-Acetyltetramic acid is a fascinating heterocyclic organic compound belonging to the broader class of tetramic acids, which are derivatives of pyrrolidine-2,4-dione. Its core structure is characterized by this five-membered ring, substituted with an acetyl group at the C-3 position. This seemingly simple molecule is the foundational scaffold for a multitude of naturally occurring secondary metabolites that exhibit a remarkable spectrum of biological activities.[1][2][3] These natural products, isolated from diverse sources like fungi and bacteria, have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][4]
This guide provides a comprehensive technical overview of 3-acetyltetramic acid, delving into its chemical structure, physicochemical properties, synthetic methodologies, and diverse biological functions. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's potential as a lead compound for novel therapeutics and agrochemicals.[4]
Chemical Structure and Physicochemical Properties
The defining feature of 3-acetyltetramic acid is its pyrrolidine-2,4-dione core. The presence of ketone and enol functionalities allows it to exist in several tautomeric forms, a critical aspect influencing its reactivity and biological interactions.[2][5]
Molecular Structure
The chemical structure of 3-acetyltetramic acid is presented below. Its systematic IUPAC name is 4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one.[6]
Caption: Chemical Structure of 3-Acetyltetramic Acid.
Tautomerism
3-Acyltetramic acids exist as a mixture of rapidly interconverting tautomers in solution. The equilibrium between these forms is crucial for their biological activity and is influenced by factors such as the solvent and substituents on the nitrogen atom.[2][5] The primary tautomeric forms involve the endocyclic and exocyclic carbonyl groups and the acidic proton.
Caption: Tautomeric Equilibrium in 3-Acetyltetramic Acid.
Note: The DOT language has limitations in rendering complex chemical structures. The diagram conceptually illustrates the equilibrium between the less stable keto forms and the more predominant enol forms.
Physicochemical Data
The key physicochemical properties of 3-Acetyltetramic acid are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | [6] |
| CAS Number | 2113-93-1 | [6] |
| Molecular Formula | C₆H₇NO₃ | [6] |
| Molecular Weight | 141.12 g/mol | [6] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Moderately soluble in polar solvents | [7] |
| pKa | ~4.50 (Predicted) | [4] |
Synthesis and Reactivity
The synthesis of 3-acyltetramic acids is a well-explored area, driven by the desire to access the diverse array of natural products containing this core. Several efficient synthetic strategies have been developed.
Synthetic Methodologies
Two prominent methods for synthesizing the 3-acyltetramic acid scaffold are:
-
Dieckmann-type Cyclization: This classic approach involves the intramolecular cyclization of N-acetoacetyl amino acid esters. It is a robust method for forming the pyrrolidine-2,4-dione ring.
-
Acylation of Tetramic Acid Precursors: A versatile method involves the O-acylation of a pre-formed tetramic acid with a carboxylic acid, followed by a base-mediated acyl migration to the C-3 position.[5] This sequence is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic or stoichiometric amount of 4-dimethylaminopyridine (DMAP).[5] The amount of DMAP can be critical; excess DMAP can induce the acyl migration directly.[5]
-
Meldrum's Acid Route: A more recent, efficient method utilizes the reaction between an amino acid ester and an acyl Meldrum's acid to form a β-ketoamide, which then undergoes a mild intramolecular cyclization to yield the final product.[8] This approach is amenable to parallel synthesis for creating libraries of analogues.[8]
Experimental Protocol: Synthesis via Acyl Meldrum's Acid
This protocol is a generalized representation based on the efficient synthesis described by Li et al. (2022).[8] It offers high yields and mild reaction conditions.
Step 1: Formation of the β-Ketoamide Intermediate
-
To a solution of the desired amino acid ester (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add the corresponding acyl Meldrum's acid (1.1 eq).
-
The reaction is typically stirred at room temperature or gentle reflux until completion, monitored by Thin Layer Chromatography (TLC).
-
Causality: Meldrum's acid is a highly acidic cyclic acylal that readily reacts with the amine of the amino acid ester to form the amide bond, creating the linear precursor for cyclization.
Step 2: Intramolecular Cyclization
-
Upon formation of the intermediate, a mild base (e.g., a tertiary amine or potassium carbonate) is added to the reaction mixture.
-
The mixture is stirred, often at reflux, to promote the intramolecular Dieckmann-type condensation.
-
Causality: The base deprotonates the α-carbon of the amino acid ester portion, creating a nucleophile that attacks the ketone of the former acyl group, leading to ring closure and elimination of the Meldrum's acid-derived acetone and CO₂.
Step 3: Work-up and Purification
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is subjected to a standard aqueous work-up (e.g., extraction with ethyl acetate from a mildly acidic aqueous solution).
-
The crude product is then purified using column chromatography on silica gel to yield the pure 3-acyltetramic acid.
Caption: General Workflow for 3-Acetyltetramic Acid Synthesis.
Spectroscopic Characterization
The structural elucidation of 3-acetyltetramic acid and its derivatives relies heavily on a combination of spectroscopic techniques. While a specific spectrum for the parent compound is not provided in the search results, the expected data can be inferred from its structure.
| Technique | Expected Observations |
| ¹H NMR | - CH₂ group: A singlet or multiplet around 3.5-4.5 ppm.- NH proton: A broad singlet, chemical shift is solvent-dependent.- Enolic OH: A broad singlet, often downfield (>10 ppm).- Acetyl CH₃: A sharp singlet around 2.0-2.5 ppm. |
| ¹³C NMR | - Amide C=O: Signal around 170-175 ppm.- Enol/Ketone C=O: Signals in the range of 190-205 ppm.- Enolic C=C: Signals between 100-175 ppm.- Acetyl CH₃: Signal around 25-30 ppm. |
| IR Spectroscopy | - O-H stretch: Broad absorption around 3200-3600 cm⁻¹.- N-H stretch: Absorption around 3100-3500 cm⁻¹.- C=O stretches: Strong, distinct absorptions between 1550-1750 cm⁻¹ for the conjugated ketone and amide carbonyls. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 141.04).- Fragmentation: Loss of the acetyl group (M-43) would be a characteristic fragment. |
Biological Activities and Applications
The 3-acetyltetramic acid scaffold is a privileged structure in nature, and compounds containing this motif exhibit a wide array of biological activities.
Spectrum of Activity
-
Antimicrobial Activity: Many 3-acyltetramic acids show potent activity against Gram-positive bacteria, including resistant strains like MRSA, and mycobacteria.[9][10] The mechanism is often linked to their ability to chelate metal ions or act as protonophores, disrupting the proton motive force across bacterial membranes.[9][11]
-
Herbicidal Activity: Certain derivatives have demonstrated significant phytotoxicity.[8] One key mode of action is the inhibition of endogenous abscisic acid synthesis in plants, which disrupts seedling germination and growth.[8] This makes them promising candidates for the development of new herbicides.[8][12]
-
Antiproliferative and Cytotoxic Activity: Some natural analogues have shown cytotoxicity against various human tumor cell lines, suggesting potential applications in oncology.[1]
-
Anti-inflammatory and Antiviral Effects: Derivatives have been reported to possess anti-inflammatory properties and activity against viruses like the H1N1 influenza virus.[1][2][3]
Mode of Action: Protonophore Activity
One of the well-studied mechanisms of action for the antimicrobial effects of some 3-acyltetramic acids is their function as protonophores. They can embed in the bacterial cell membrane and shuttle protons from the exterior to the interior, dissipating the critical proton gradient required for ATP synthesis and other essential cellular processes.[9]
Caption: 3-Acetyltetramic Acid Derivative as a Proton Shuttle.
Applications in Drug and Agrochemical Development
The versatile structure and potent bioactivities make 3-acetyltetramic acid an attractive starting point for:
-
Lead Optimization: Serving as a scaffold for the synthesis of novel antibiotics, herbicides, and anticancer agents.[13]
-
Prodrug Development: Derivatization of the core structure can improve properties like stability and bioavailability, creating prodrugs that release the active tetramic acid in the target organism.[12]
-
Fragment-Based Discovery: The tetramic acid core can be used as a fragment in screening campaigns to identify new protein targets and develop novel inhibitors.
Conclusion
3-Acetyltetramic acid is more than just a simple heterocyclic compound; it is a cornerstone of a large and diverse family of bioactive natural products. Its unique chemical properties, particularly its tautomerism, and its amenability to efficient chemical synthesis make it a highly valuable scaffold for scientific investigation. The broad spectrum of biological activities, from antimicrobial to herbicidal, underscores its significant potential in the development of new pharmaceuticals and agrochemicals. Continued exploration of the structure-activity relationships and modes of action of its derivatives will undoubtedly pave the way for novel solutions to pressing challenges in human health and agriculture.
References
-
Lansdown, M. G., & Jones, K. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1487-1491. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54678601, 3-Acetyltetramic acid. Retrieved from [Link]
-
Klapper, M., Götze, S., Barnett, R., Willing, K., & Stallforth, P. (2018). Bioactivity and Mode of Action of Bacterial Tetramic Acids. ACS Chemical Biology, 13(9), 2635-2641. Available at ResearchGate: [Link]
-
Li, Y., Wang, M., Xu, Y., Wang, G., & Li, Z. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510-13517. [Link]
-
Royles, B. J. L. (1995). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 95(6), 1981-2001. [Link]
-
De Zutter, N., Ebrahimi, P., Taning, C. N. T., Goeminne, L., Audenaert, K., & Eeckhout, M. (2023). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Agricultural Science & Technology, 3(7), 651-660. [Link]
-
Li, X., Liu, Y., & Zhang, Q. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Matsuo, K., Kimura, M., Kinuta, T., Takai, N., & Tanaka, K. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. [Link]
-
ResearchGate. (n.d.). Chemical structure of tetramic acid and selected examples of natural... Retrieved from [Link]
-
Schlessinger, R. H., & Bebernitz, G. R. (1985). A versatile 3-acyltetramic acid reagent. The Journal of Organic Chemistry, 50(8), 1344-1346. [Link]
-
Liu, X., Nong, X., Liang, X., Xu, X., Huang, J., & She, Z. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 255. [Link]
-
Liu, X., Nong, X., Liang, X., Xu, X., Huang, J., & She, Z. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PMC, [Link]
-
LookChem. (n.d.). Cas 503-83-3,Tetramic acid. Retrieved from [Link]
Sources
- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Acetyltetramic acid | C6H7NO3 | CID 54678601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 503-83-3: Tetramic acid | CymitQuimica [cymitquimica.com]
- 8. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
